1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone
Description
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone is a substituted acetophenone derivative characterized by a 4-chloro-but-2-ynyloxy group attached to the para-position of the phenyl ring. This compound belongs to the class of aryl ethanones, which are widely studied for their diverse pharmacological and chemical properties. The presence of the chloroalkynyloxy substituent confers unique electronic and steric effects, influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-[4-(4-chlorobut-2-ynoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-10(14)11-4-6-12(7-5-11)15-9-3-2-8-13/h4-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFTRIVFDLORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1284229-49-7 | |
| Record name | 1-[4-(4-chloro-but-2-ynyloxy)-phenyl]-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone typically involves the reaction of 4-chlorobut-2-yne-1-ol with 4-hydroxyacetophenone under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The chloro-but-2-ynyloxy moiety can undergo nucleophilic substitution reactions, leading to the formation of various bioactive compounds. These interactions can modulate biological pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally and functionally related aryl ethanone derivatives, emphasizing their physicochemical properties, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Selected Aryl Ethanone Derivatives
Key Observations from the Comparison
Structural Diversity and Reactivity: The target compound lacks the sulfonamide, tetrazolyl, or quinoline-based substituents found in derivatives like 7e-7k and APEHQ, which are critical for enhancing bioactivity (e.g., antifungal or antiproliferative effects) .
Synthesis Methods :
- Most analogs (e.g., chalcones, sulfonamides) are synthesized via Claisen-Schmidt condensations or nucleophilic substitutions, whereas the target compound’s synthesis likely involves alkynyl ether formation, a less common pathway in the provided literature .
Biological Activity :
- Antimicrobial Activity : Sulfonamide derivatives (N-1 ) and chalcones (3AP-3JP ) show broad-spectrum antimicrobial effects, but the target compound’s activity remains unexplored .
- Antifungal Activity : Metal complexes of APEHQ demonstrate superior antifungal activity compared to their ligand, suggesting that structural modifications (e.g., metal chelation) significantly enhance efficacy .
Physicochemical Properties :
- Derivatives with polar groups (e.g., hydroxyl, sulfonamide) exhibit higher solubility in aqueous media, whereas the chloroalkynyloxy group in the target compound may reduce solubility due to its hydrophobic nature .
Biological Activity
1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiplasmodial research. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure
The chemical structure of 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone can be represented as follows:
This compound features a chloro-substituted phenyl group linked to an ethanone moiety via an ether functional group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl ethers have been evaluated for their effectiveness against various bacterial strains. The SAR studies suggest that the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 12 µg/mL |
| 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone | K. pneumoniae | TBD |
Antiplasmodial Activity
The antiplasmodial activity of similar compounds has been investigated extensively. For example, derivatives based on quinazoline and other heterocycles have shown promising results against Plasmodium falciparum, the causative agent of malaria. The introduction of alkoxy groups at specific positions has been associated with increased potency.
Case Study: Antiplasmodial Evaluation
In a study evaluating various derivatives, compounds with structural similarities to 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone were tested against the K1 strain of P. falciparum. The most effective compounds exhibited an EC50 (half-maximal effective concentration) below 5 µM, indicating strong antiplasmodial activity.
Table 2: Antiplasmodial Activity of Related Compounds
| Compound | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
|---|---|---|---|
| Compound C | 3.5 | >100 | >28.6 |
| Compound D | 2.0 | >50 | >25 |
| 1-[4-(4-Chloro-but-2-ynyloxy)-phenyl]-ethanone | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the phenyl ring significantly affect the biological activities of these compounds. The presence of halogens such as chlorine enhances both antimicrobial and antiplasmodial activities by increasing lipophilicity and facilitating membrane penetration.
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : Chlorine substitution improves potency.
- Alkoxy Linkers : Enhance solubility and bioavailability.
- Chain Length : Optimal chain length between substituents affects activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
